1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core fused with a piperidine-4-carboxamide moiety. The compound features a methanesulfonyl group at the 1-position of the piperidine ring and a phenyl substituent at the 2-position of the pyrazole ring. This structure combines a rigid bicyclic system with a sulfonamide-carboxamide hybrid pharmacophore, making it a candidate for diverse biological applications, including enzyme modulation or receptor targeting .
Properties
IUPAC Name |
1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-10-14(11-13-22)19(24)20-18-16-8-5-9-17(16)21-23(18)15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWALUFEFWKBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine and pyrazole rings separately. These rings are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine and pyrazole rings may also interact with various biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s methanesulfonyl-piperidine group distinguishes it from simpler amines (e.g., ) and halogenated derivatives (e.g., ).
- The piperidine-4-carboxamide moiety is shared with pyridazine-based analogs (e.g., ), but the heterocyclic core (pyrazole vs. pyridazine) alters electronic properties and binding interactions.
Functional Group Impact on Pharmacological Properties
- Piperidine-4-carboxamide : Facilitates hydrogen bonding and conformational rigidity, critical for target engagement in enzyme inhibitors (e.g., ).
Research and Development Implications
- Mitochondrial Regulation : TAMRA-like mitofusin agonists restore mtDNA content , suggesting the target’s sulfonamide group could mimic this activity.
- Drug Discovery : The cyclopenta[c]pyrazole scaffold is leveraged in pharmaceutical candidates for targeted therapies (e.g., ), positioning the target compound as a versatile intermediate.
Biological Activity
1-Methanesulfonyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:
- Neuropeptide Receptor Modulation : The compound's structure suggests potential interactions with neuropeptide receptors, particularly NPFF receptors, which are involved in pain modulation and neuroprotection. Studies have shown that modifications in the side chains can significantly alter receptor affinity and selectivity .
- Antimicrobial Activity : Pyrazole derivatives have been reported to possess antimicrobial properties. The presence of the pyrazole ring in this compound may contribute to its efficacy against various bacterial strains .
- Anti-inflammatory Effects : Compounds similar to this structure have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes the biological activity data for this compound based on available literature.
Case Study 1: NPFF Receptor Interaction
A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the carboxamide region significantly impacted NPFF receptor antagonism. The compound exhibited a notable binding affinity, indicating its potential as a therapeutic agent for pain management .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of pyrazole derivatives, this compound was evaluated for its antimicrobial efficacy against several pathogens. Results indicated that it possessed moderate inhibitory effects against E. coli and S. aureus, suggesting further exploration for its use in treating bacterial infections .
Q & A
Q. What mechanistic insights can be gained from studying the compound’s interaction with serum albumin?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
